Cilomilast

PDE4 inhibitor isoform selectivity COPD research

Researchers developing next-generation PDE4 inhibitors require a reliable, well-characterized reference standard to benchmark potency, selectivity, and tolerability. Cilomilast addresses this need as a second-generation oral PDE4 inhibitor with precisely defined intermediate potency and a distinctive isoform selectivity profile. - PDE4 IC50 = 110-120 nM; >100-fold selective over PDE1/2/3/5 (IC50 74, 65, >100, 83 µM) - ~100% oral bioavailability & 6-8 h half-life enable tight temporal control in crossover and acute inflammation models - 4-fold PDE4D5 (IC50 61 nM) vs. PDE4B2 (IC50 240 nM) selectivity dissects PDE4D-specific contributions in airway disease - Narrow therapeutic index (TI=1.4) serves as a critical negative control for tolerability benchmarking

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 164414-71-5
Cat. No. B062225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilomilast
CAS164414-71-5
SynonymsAriflo
Cilomilast
SB 207499
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
InChIInChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)
InChIKeyCFBUZOUXXHZCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilomilast Procurement Guide for PDE4 Research


Cilomilast (INN; codename SB-207,499; proposed trade name Ariflo) is a second-generation, orally active, selective phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma [1]. The compound exhibits anti-inflammatory and immunomodulatory effects by targeting PDE4, the predominant cAMP-specific isoenzyme in pro-inflammatory and immune cells [2]. Cilomilast demonstrates a markedly improved side effect profile over the archetypal PDE4 inhibitor, rolipram, attributed to its inability to discriminate between the high-affinity rolipram binding site and the catalytic domain of the enzyme, as well as its negatively charged structure at physiological pH, which limits central nervous system penetration [1]. The compound is characterized by high oral bioavailability (≈100%), a plasma half-life of approximately 6–8 hours, and negligible first-pass hepatic metabolism [3].

Selective PDE4 inhibitor tool compound for pathway studies
Oral bioavailability and half-life profile support in vivo PK/PD research
PDE4D-preferring isoform selectivity for respiratory inflammation models

Cilomilast vs. Generic PDE4 Inhibitors: Key Differences


Within the PDE4 inhibitor class, compounds exhibit profound differences in potency, selectivity, pharmacokinetics, and therapeutic index that preclude generic substitution. For instance, the first-generation inhibitor rolipram demonstrates potent CNS penetration and severe emetic effects, while second-generation agents like cilomilast and roflumilast were engineered to improve tolerability [1]. However, even among second-generation inhibitors, critical divergence exists: roflumilast possesses >100-fold greater enzymatic potency against PDE4 than cilomilast (IC50 0.8 nM vs. 110–120 nM), yet cilomilast offers distinct advantages in oral bioavailability (≈100% vs. 79%) and a shorter half-life that enables twice-daily dosing for precise exposure control [2]. Substituting one PDE4 inhibitor for another without accounting for these quantitative disparities can lead to misinterpretation of experimental results, failed target engagement, or unexpected toxicity profiles. The evidence below quantifies these differences to support rigorous scientific selection.

Isoform selectivity mismatch

PDE4D vs. PDE4B selectivity profiles differ; replacing with another PDE4 inhibitor may shift target engagement.

Pharmacokinetic disparities

Oral bioavailability and half-life vary significantly between PDE4 inhibitors, altering exposure-time profiles in vivo.

Tolerability index divergence

Emetic liability and therapeutic index differ; direct substitution may produce unexpected tolerability outcomes in models.

Cilomilast vs. PDE4 Inhibitors: Quantitative Evidence


PDE4 Isoform Selectivity: PDE4D vs. PDE4B

Cilomilast demonstrates a distinctive PDE4 isoform selectivity profile that diverges from roflumilast. In direct comparative enzymatic assays, cilomilast inhibits PDE4D5 with an IC50 of 61 nM, which is approximately 4-fold more potent than its inhibition of PDE4B2 (IC50 = 240 nM). In contrast, roflumilast shows roughly equal potency against both isoforms (PDE4B2 IC50 = 0.41 nM; PDE4D5 IC50 = 0.81 nM) [1]. This differential isoform targeting may influence downstream cellular effects, as PDE4D is highly expressed in airway smooth muscle and inflammatory cells relevant to COPD pathology.

PDE4 Isoform Selectivity
Head-to-head
Cilomilast: PDE4D5 IC50 61 nM, PDE4B2 240 nM (~4-fold D5-selective)
Roflumilast: PDE4B2 0.41 nM, PDE4D5 0.81 nM (non-selective)
Isoform selectivity context for PDE4D-preferring pathway studies
Recombinant human isoforms; enzymatic assays
PDE4 inhibitor isoform selectivity COPD research

Oral Bioavailability and Half-Life

Cilomilast demonstrates 100% absolute oral bioavailability, enabling complete and predictable systemic exposure after oral administration [1]. Its terminal elimination half-life is 6–8 hours, supporting twice-daily dosing and rapid achievement of steady-state concentrations (within 3 days) [2]. In direct comparison, roflumilast exhibits lower oral bioavailability (79%) and a substantially longer half-life (15–17 hours for parent compound; 25–30 hours for the active metabolite roflumilast-N-oxide), which necessitates once-daily dosing and prolonged washout periods .

Oral Bioavailability & t½
Head-to-head
Cilomilast: F=100%, t½=6–8 h
Roflumilast: F=79%, t½ parent 15–17 h, metabolite 25–30 h
Exposure-control profile supports PK/PD study design selection
Phase I healthy volunteer data
pharmacokinetics oral bioavailability half-life

Anti-Inflammatory Potency: TNF-α Inhibition

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), cilomilast inhibits TNF-α production with an IC50 of 389 nM [1]. This places its anti-inflammatory potency intermediate between rolipram (IC50 = 269 nM) and roflumilast (IC50 = 5 nM) [1]. In a separate study using THP-1 monocytic-derived macrophages, cilomilast inhibited TNF-α release with an IC50 of 264 nM, compared to 4.4 nM for roflumilast and 16 pM for the highly potent inhaled PDE4 inhibitor GSK256066 [2].

TNF-α Inhibition Potency
Head-to-head
Cilomilast IC50 389 nM (PBMC), 264 nM (THP-1)
Roflumilast IC50 5 nM (PBMC), 4.4 nM (THP-1)
Rolipram IC50 269 nM (PBMC)
Reported anti-inflammatory potency context for PDE4 inhibitor benchmarking
LPS-stimulated PBMC; THP-1 macrophage assay
anti-inflammatory TNF-α inhibition PBMC

Therapeutic Index and Emetic Liability

The therapeutic index (TI) of cilomilast, calculated as the ratio of emetic dose (D50) to anti-inflammatory dose (D50), has been quantified in both rat and ferret models. In the rat pica feeding model, cilomilast exhibits a TI of 1.4, which is intermediate between rolipram (TI = 0.15) and roflumilast (TI = 6.4) [1]. This same rank order (EPPA-1 > roflumilast > cilomilast > rolipram) was confirmed in the ferret emesis model, validating the translational relevance [1]. Clinical observations corroborate these findings: nausea and vomiting were detected at 20 mg twice daily, while efficacy in COPD was observed at 15 mg twice daily, indicating a narrow clinical therapeutic window [2].

Therapeutic Index (Rat Pica)
Head-to-head
Cilomilast TI = 1.4
Roflumilast TI = 6.4
Rolipram TI = 0.15
EPPA-1 TI = 578
Reported tolerability index context for PDE4 inhibitor comparison
Rat pica feeding model; LPS-induced neutrophilia
therapeutic index emesis safety pharmacology

Cilomilast: Key Research and Industrial Applications


Benchmarking PDE4 Inhibitor Selectivity & Potency

Cilomilast serves as an essential reference standard for characterizing novel PDE4 inhibitors due to its well-defined intermediate potency (PDE4 IC50 = 110–120 nM) and its distinctive isoform selectivity profile (preferential inhibition of PDE4D over PDE4B). Its >100-fold selectivity over PDE1, PDE2, PDE3, and PDE5 (IC50 values of 74, 65, >100, and 83 µM, respectively) provides a robust benchmark for assessing off-target activity of new chemical entities. [1]

In Vivo PK/PD Modeling with Exposure Control

The complete oral bioavailability (≈100%) and short plasma half-life (6–8 hours) of cilomilast make it ideally suited for studies requiring tight temporal control of drug exposure. This profile enables rapid achievement of steady-state concentrations, predictable dose-proportional exposure, and rapid washout—advantages in acute inflammation models, drug-drug interaction assessments, and crossover study designs where prolonged drug carryover would confound results. [2]

PDE4D-Mediated Biology in Respiratory Models

Given cilomilast's 4-fold selectivity for PDE4D5 (IC50 = 61 nM) over PDE4B2 (IC50 = 240 nM), the compound is a valuable pharmacological tool for dissecting PDE4D-specific contributions to airway inflammation, smooth muscle contraction, and mucus hypersecretion. This selectivity profile enables researchers to probe the functional significance of PDE4D in COPD and asthma pathophysiology, complementing genetic knockout approaches. [3]

Evaluating Therapeutic Window and Emetic Liability

Cilomilast's narrow therapeutic index (TI = 1.4 in rat pica model) and clinical dosing window (efficacy at 15 mg bid; nausea at 20 mg bid) provide a critical reference for assessing the tolerability of next-generation PDE4 inhibitors. Researchers developing novel compounds with improved therapeutic windows can use cilomilast as a negative control representing the limitations of second-generation oral PDE4 inhibitors, against which improved candidates can be benchmarked. [4]

Application
Selection Property
Validation Focus
PDE4 inhibitor selectivity & potency benchmarking
PDE4 selectivity profile and potency context
Off-target PDE profiling and IC50 comparisons
In vivo PK/PD modeling with exposure control
Oral bioavailability and half-life profile
Exposure-response modeling and dose-exposure correlation
PDE4D-mediated respiratory model studies
PDE4D-preferring isoform selectivity
PDE4D-dependent airway inflammation endpoints
Tolerability index and emetic response evaluation
Emetic liability and tolerability index
Nausea/emesis model endpoints and TI ratios
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